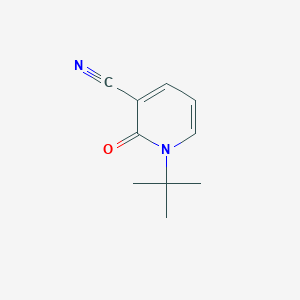

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds often appear in the structure of compounds that exhibit various biological activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles have been synthesized and their antiproliferative activity has been studied .Molecular Structure Analysis

The InChI code for a similar compound, tert-butyl 2-oxo-1,2-dihydro-3-pyridinylcarbamate, is 1S/C10H14N2O3/c1-10 (2,3)15-9 (14)12-7-5-4-6-11-8 (7)13/h4-6H,1-3H3, (H,11,13) (H,12,14) . This can give you an idea of the molecular structure.Physical And Chemical Properties Analysis

A similar compound, tert-butyl 2-oxo-1,2-dihydro-3-pyridinylcarbamate, has a molecular weight of 210.23 and is a solid at room temperature .Aplicaciones Científicas De Investigación

Antiproliferative Activity:

This compound has been investigated for its antiproliferative properties. Substituents at the 5- and 6-positions of the pyridine ring significantly influence its activity. Notably, 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3,4-dicarbonitrile and 2-oxo-6-tert-butyl-1,2,5,6,7,8-hexahydroquinoline-3,4-dicarbonitrile exhibit growth inhibition against various cancer cell lines, including leukemia, brain cancer, prostate cancer, and breast cancer .

Biological Activities:

The dicyanopyridine fragment present in related compounds plays a crucial role in various biological activities. These derivatives have been explored as:

- Prion Disease Therapeutics : Some dicyanopyridine derivatives act as potential therapeutics for prion diseases .

- Adenosine A2B Receptor Agonists : Certain derivatives function as agonists for the adenosine A2B receptor .

- Antibacterial Agents : Dicyanopyridines have demonstrated antibacterial properties .

- Cardiac Disease Treatment : These compounds may be useful in treating and preventing cardiac diseases .

- Hepatitis B Virus Treatment : Some derivatives show promise in combating hepatitis B virus .

- Sarcopenia Treatment : Age-related diseases like sarcopenia could potentially benefit from these compounds .

In Vivo Antitumor Activity:

Studies on mice revealed that dicyanopyridine derivatives extended lifespan by 25% to 69% compared to a control group. These compounds were particularly effective against liver carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines .

Pim-1 Protooncogene Inhibition:

The presence of a pyridine 2-oxo group, combined with a carbonitrile moiety, enables cyanopyridines to act as inhibitors of the Pim-1 protooncogene. This kinase plays a decisive role in oncogenesis .

Synthesis Route:

The compound 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is prepared via reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in acidic solution .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit various biological activities, acting as therapeutics for prion diseases , adenosine A2B receptor agonists , and antibacterial agents . They can also be used to treat and prevent cardiac diseases and hepatitis B virus , and even to treat age-related diseases such as sarcopenia .

Mode of Action

It’s known that the presence of a pyridine 2-oxo group in combination with a carbonitrile moiety enables similar compounds to be used as pim-1 protooncogene inhibitors . Protooncogenes code for serine/threonine kinase, which plays a decisive role in oncogenesis .

Biochemical Pathways

Similar compounds have been found to inhibit the growth of various cancer cell lines , suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

“1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” and similar compounds have been found to exhibit antiproliferative activity, inhibiting the growth of various cancer cell lines . These include leukemia (with a tendency to a greater degree for K-562 and SR), brain cancer (with a tendency to a greater degree for SNB-75), prostate cancer (with a tendency to a greater degree of PC-3), and breast cancer cell lines (with a tendency to a greater degree for MCF-7) .

Propiedades

IUPAC Name |

1-tert-butyl-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2,3)12-6-4-5-8(7-11)9(12)13/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUSUIWLXDGBQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C(C1=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B2419479.png)

![2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2419484.png)

![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2419486.png)

![2-((4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2419487.png)

![N-(benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2419489.png)

![(E)-2-methyl-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2419491.png)

![Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2419492.png)

![N-[4-(2-ethyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2419499.png)